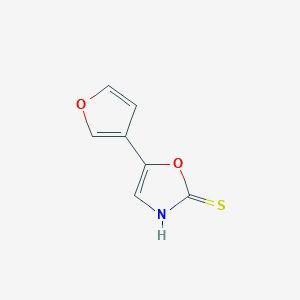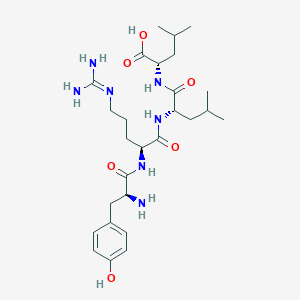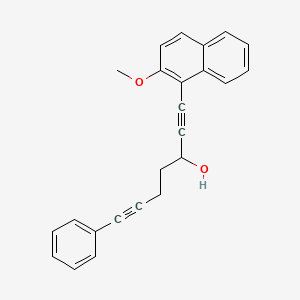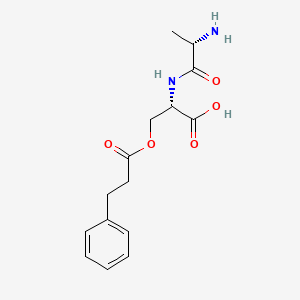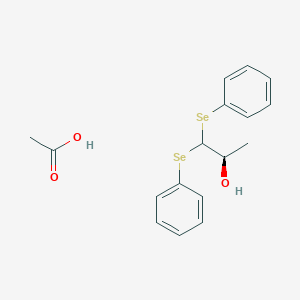
acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol is a compound that combines the properties of acetic acid and a chiral alcohol with phenylselanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol typically involves the reaction of (2R)-1,1-bis(phenylselanyl)propan-2-ol with acetic acid under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl groups, yielding the corresponding alcohol.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylselanyl groups can yield selenoxides, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol has several scientific research applications, including:
Organic Synthesis: It can be used as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Catalysis: The phenylselanyl groups can act as ligands in catalytic reactions, enhancing the reactivity and selectivity of certain transformations.
Material Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol exerts its effects depends on the specific application. In organic synthesis, the compound’s chiral center can induce stereoselectivity in reactions, leading to the formation of enantiomerically pure products. In medicinal chemistry, the phenylselanyl groups may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol include other chiral alcohols with phenylselanyl groups, such as:
- (2S)-1,1-bis(phenylselanyl)propan-2-ol
- 1,1-bis(phenylselanyl)ethanol
- 1,1-bis(phenylselanyl)butanol
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of phenylselanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stereoselectivity and specific interactions with molecular targets.
Properties
CAS No. |
834882-77-8 |
|---|---|
Molecular Formula |
C17H20O3Se2 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
acetic acid;(2R)-1,1-bis(phenylselanyl)propan-2-ol |
InChI |
InChI=1S/C15H16OSe2.C2H4O2/c1-12(16)15(17-13-8-4-2-5-9-13)18-14-10-6-3-7-11-14;1-2(3)4/h2-12,15-16H,1H3;1H3,(H,3,4)/t12-;/m1./s1 |
InChI Key |
DMTFDKHSJIFVOK-UTONKHPSSA-N |
Isomeric SMILES |
C[C@H](C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2)O.CC(=O)O |
Canonical SMILES |
CC(C([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


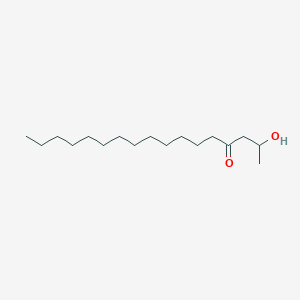
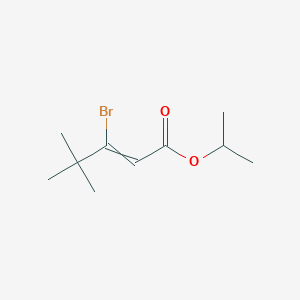

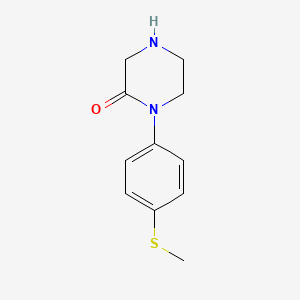

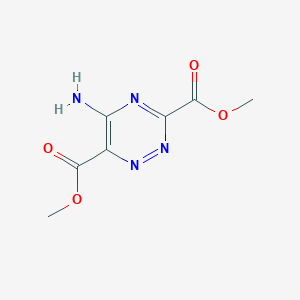
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
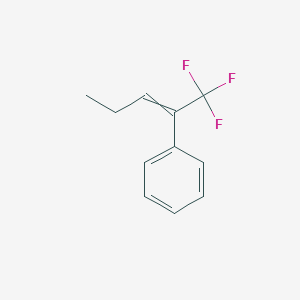
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
